B1163684 Non-Volatile Acid Mixture (qualitative)

Non-Volatile Acid Mixture (qualitative)

Cat. No.: B1163684
M. Wt: mixture
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Description

Definition and Fundamental Characteristics

Non-volatile acids, also termed fixed acids or metabolic acids, are chemical compounds that do not readily vaporize under standard conditions due to their low vapor pressure. These acids are primarily produced through incomplete metabolism of carbohydrates, fats, and proteins in biological systems. Unlike volatile acids (e.g., carbonic acid), non-volatile acids cannot be excreted via pulmonary pathways and instead require renal elimination. Common examples include sulfuric acid, phosphoric acid, lactic acid, and organic dicarboxylic acids such as malonic and oxalic acids. Their persistence in aqueous solutions and role in metabolic processes make them critical subjects in analytical chemistry and physiology.

Historical Development of Non-Volatile Acid Research

The study of non-volatile acids emerged alongside advancements in acid-base chemistry. In the 19th century, Victor Dessaignes first synthesized malonic acid through the oxidation of malic acid, highlighting the structural diversity of non-volatile organic acids. The early 20th century saw the development of acid-base theories, such as the Van Slyke and Brønsted-Lowry definitions, which differentiated volatile and non-volatile acids based on their dissociation and excretion mechanisms. By the 1970s, Peter Stewart’s physicochemical approach redefined acid-base balance, emphasizing the role of non-volatile acids as dependent variables influenced by strong ion differences and weak acid concentrations. These historical milestones laid the groundwork for modern analytical techniques, including chromatography and titration, used to characterize non-volatile acid mixtures.

Classification and Categorization Systems

Non-volatile acids are classified through multiple frameworks:

  • Origin :
    • Metabolic acids: Generated via cellular processes (e.g., lactic acid from anaerobic respiration).
    • Dietary acids: Introduced through food consumption (e.g., citric acid in citrus fruits).
  • Chemical structure :
    • Inorganic acids: Sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄).
    • Organic acids: Carboxylic acids (e.g., malonic, oxalic) and keto acids (e.g., pyruvic).
  • Function :
    • Buffer components: Phosphate ions in physiological systems.
    • Analytical standards: Pre-mixed solutions for chromatography (e.g., fumaric, succinic acids).

Differentiation from Volatile Acids

The distinction between volatile and non-volatile acids hinges on physicochemical and physiological factors:

Property Volatile Acids (e.g., Carbonic Acid) Non-Volatile Acids (e.g., Sulfuric Acid)
Vapor Pressure High (readily vaporize) Low (remain in solution)
Excretion Pathway Lungs (as CO₂) Kidneys (via urine)
Metabolic Role Temporary acid load Persistent acid load
pKa Range ~6.1 (carbonic acid) 1–5 (strong inorganic acids)

Non-volatile acids exhibit stronger hydrogen bonding and higher molecular weights, reducing their volatility.

Physicochemical Properties

Key properties include:

  • High Boiling Points : Sulfuric acid boils at 337°C, while oxalic acid sublimes at 157°C.
  • Solubility : Most are water-soluble due to polar functional groups (e.g., –COOH).
  • Dissociation Constants :
    • Strong inorganic acids: H₂SO₄ (pKa₁ ≈ -3, pKa₂ ≈ 1.99).
    • Weak organic acids: Lactic acid (pKa = 3.86), malonic acid (pKa₁ = 2.83, pKa₂ = 5.69).
  • Thermal Stability : Decompose at high temperatures rather than vaporizing (e.g., malonic acid decarboxylates to acetic acid).

Common Non-Volatile Acids in Analytical Standards

Qualitative mixtures often include the following acids for calibration and research:

Acid Structure Application
Fumaric Acid HOOC–CH=CH–COOH Food additive analysis
Lactic Acid CH₃CH(OH)COOH Metabolic disorder diagnostics
Malonic Acid HOOC–CH₂–COOH Chromatography standards
Oxalic Acid HOOC–COOH Metal chelation studies
Succinic Acid HOOC–CH₂–CH₂–COOH Biochemical pathway analysis

These acids are selected for their stability, detectability, and relevance to industrial and biological systems.

Theoretical Foundations of Acid Non-Volatility

Non-volatility arises from:

  • Low Vapor Pressure : Governed by Raoult’s Law, which states that vapor pressure reduction is proportional to solute concentration. For example, adding non-volatile sulfuric acid to water lowers the solution’s vapor pressure significantly.
  • Intermolecular Forces : Strong hydrogen bonding in acids like phosphoric acid (H₃PO₄) impedes vaporization.
  • Molecular Weight : Higher molecular weights (e.g., oxalic acid: 90.03 g/mol) reduce volatility compared to lighter volatile acids (e.g., carbonic acid: 62.03 g/mol).

These principles underpin the use of non-volatile acids in applications requiring thermal stability, such as polymer synthesis and buffer formulations.

Properties

Molecular Weight

mixture

Appearance

Unit:100 mlSolvent:waterPurity:mixturePhysical liquid

Synonyms

Non-Volatile Acid Mixture (qualitative)

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry

2.1 Qualitative Analysis of Food Components

Non-volatile acid mixtures are extensively used in the qualitative determination of food components, particularly free fatty acids. For instance, a study utilized a non-volatile acid standard mix to analyze the composition of various food products, demonstrating its effectiveness in identifying specific acids present in aqueous solutions .

Table 1: Common Non-Volatile Acids Used in Food Analysis

Acid TypeCommon ApplicationsDetection Method
Sulfuric AcidpH adjustment, catalystTitration, HPLC
Phosphoric AcidFlavor enhancementHPLC, GC-MS
Acetic AcidPreservation, flavoringGC-MS

2.2 Method Validation for Non-Volatile Acids

The validation of analytical methods for non-volatile acids is critical for ensuring accuracy and reliability. A method that involved gas chromatography demonstrated lower limits of quantification for non-volatile acids, establishing a reliable protocol for quality control in dietary supplements .

Environmental Monitoring

3.1 Air Quality Assessment

Non-volatile acids are significant indicators of air quality. Analytical methods have been developed to measure concentrations of sulfuric and phosphoric acids in atmospheric samples. A study reported a collection efficiency exceeding 95% for these acids using PTFE filters, demonstrating the robustness of the method .

Case Study: Sulfuric Acid Measurement
An interlaboratory study evaluated sulfuric acid concentrations across multiple environments, achieving negligible biases and relative standard deviations between 12% and 15%, indicating high reliability in field testing .

Case Studies

4.1 Evaluation of Non-Volatile Taste Components in Soy Sauce

A detailed analysis was conducted on commercial soy sauces to identify non-volatile taste components using high-performance liquid chromatography (HPLC). The study found that specific non-volatile acids contributed significantly to the overall flavor profile of soy sauce, highlighting their importance in food science .

4.2 Identification of Non-Volatile Compounds in Coffee

Research on coffee storage revealed that non-volatile compounds degrade over time, affecting flavor quality. The study employed untargeted LC/MS analysis to identify these compounds and assess their impact on sensory attributes . This application underscores the relevance of non-volatile acid mixtures in maintaining product quality.

Comparison with Similar Compounds

Comparison with Similar Compounds and Mixtures

Compositional and Functional Differences

The table below compares the Non-Volatile Acid Mixture (qualitative) with other non-volatile or mixed-volatility compounds studied in recent literature:

Compound/Mixture Key Components Primary Applications Analytical Methods Reference
Non-Volatile Acid Mixture Pyruvic, lactic, oxaloacetic, oxalic, methyl malonic, malonic, fumaric, succinic acids Microbial lipid profiling, nutritional studies, taxonomic identification GC, MS, HPLC (qualitative identification)
Green Tea Non-Volatiles Gallic acid, theobromine, catechins (EGC, EGCG, EC, GCG, ECG) Flavor correlation, consumer preference studies HPLC, spectrophotometry, sensory analysis
Coffee Non-Volatiles Nicotinic acid, trigonelline, chlorogenic acid, caffeine Flavor attribute correlation (sweet, bitter, caramel notes) GC-MS, HPLC, sensory panels
Succinic Acid-Based Plasticizers Succinic acid esters, propylene glycol oligoesters, free oleic acid PVC plasticizer synthesis, material science research FT-IR spectroscopy, GC-MS, titration
Volatile Fatty Acid Standards Acetic, propionic, butyric acids (volatile) Wine flavor analysis, metabolic studies in fermentation GC-MS, headspace analysis
Key Observations:

Specificity of Components: The Non-Volatile Acid Mixture is unique in its inclusion of short-chain carboxylic acids (e.g., pyruvic, oxalic) and tricarboxylic acid cycle intermediates (e.g., succinic, fumaric acids), making it ideal for metabolic pathway studies . In contrast, plant-derived non-volatiles (e.g., green tea catechins or coffee chlorogenic acid) are structurally complex polyphenols or alkaloids . Succinic acid derivatives in plasticizers (e.g., oligoesters) highlight functional adaptations for industrial use, diverging from biochemical identification purposes .

Analytical Scope: Unlike volatile fatty acid standards used in wine or metabolic studies , the Non-Volatile Acid Mixture avoids volatility, ensuring stability in high-temperature chromatographic methods .

Qualitative vs. Quantitative Focus :

  • The mixture’s qualitative nature aligns with compendial validation criteria for identification tests, which require distinguishing structurally similar compounds without quantifying them . This contrasts with coffee or green tea studies, where quantitative correlations between compounds and sensory attributes are prioritized .

Methodological and Data Considerations

  • Validation Requirements :
    Qualitative identification using this mixture requires demonstrating specificity, such as distinguishing methyl malonic acid from malonic acid (differing by a single methyl group) via retention indices or spectral libraries . This contrasts with quantitative analyses, where linearity, precision, and detection limits are emphasized .

  • However, studies on similar compounds (e.g., plant non-volatiles) often deposit datasets in repositories like NCBI (e.g., PRJNA760638 for plant metabolic studies) .

Limitations and Complementary Use Cases

  • Limitations of the Mixture: The absence of volatile compounds limits its utility in headspace or aroma studies. For example, volatile aldehydes (e.g., nonanal in green tea) require separate analytical approaches .
  • Synergy with Volatile Compound Analysis : In complex systems like microbial metabolomics, combining this mixture with volatile organic compound (VOC) profiling enables holistic metabolic mapping .

Preparation Methods

Filter Selection and Sampling Apparatus

The choice of filter material is paramount for retaining non-volatile acids during air or liquid sampling. Quartz fiber filters (binderless, heat-treated) or polytetrafluoroethylene (PTFE) membranes (0.45 µm pore size) are recommended due to their chemical inertness and high retention efficiency. These filters are housed in acid-resistant cassettes to prevent contamination. Personal sampling pumps operate at 1–5 L/min, accommodating sample volumes ranging from 15 L (minimum) to 2,000 L (maximum).

Reagent Preparation and Calibration Standards

Extraction and Eluent Solutions

A carbonate-bicarbonate buffer system is central to acid extraction. The stock solution (0.27 M Na₂CO₃ / 0.03 M NaHCO₃) is prepared by dissolving 2.86 g sodium carbonate and 0.25 g sodium bicarbonate in 25 mL deionized water, diluted to 100 mL. For elution, this stock is further diluted 100-fold to achieve a 0.0027 M Na₂CO₃ / 0.0003 M NaHCO₃ solution, optimizing anion exchange in chromatographic systems.

Calibration Protocols

Calibration stock solutions (100 mg/L as sulfate or phosphate) are prepared by diluting 10 mL of 1,000 mg/L anion standards to 100 mL. Working standards (0.2–8 mg/L) are freshly diluted weekly and stored in polyethylene bottles to minimize adsorption losses. Calibration curves are generated using ion chromatography (IC) with conductivity detection, ensuring linearity (R² > 0.995) across the analytical range.

Extraction and Elution Techniques

Ultrasonic Extraction

Samples are sonicated for 15 minutes in an ultrasonic bath to dislodge acid particles from filters. Post-sonication, extracts are cooled for 30 minutes and filtered through 0.8 µm PTFE syringe filters to remove particulates. This step achieves >95% recovery for both H₂SO₄ and H₃PO₄, as validated by spike-and-recovery experiments.

Ion Chromatography Parameters

Chromatographic separation employs a pre-column (50 mm × 4.0 mm) and anion-exchange column (200 mm × 4.0 mm), with a suppressor column to enhance conductivity detection. Eluent flow rates of 1.5 mL/min and column pressures of 1,200–1,500 psi are typical. Peak heights (µS) are proportional to anion concentrations, enabling quantification at levels as low as 0.005 mg/sample.

Qualitative Confirmatory Tests

Sulfate Ion Identification

The NCERT protocol prescribes acidifying samples with acetic acid and adding barium chloride (BaCl₂) to precipitate sulfate as barium sulfate (BaSO₄), observed as a white residue. For phosphoric acid, ammonium molybdate in nitric acid yields a canary-yellow precipitate of ammonium phosphomolybdate upon heating.

Interference Mitigation

Coexisting ions (e.g., nitrate, chloride) are addressed through selective elution in IC or masking agents. For instance, oxalate interference in phosphate tests is eliminated by pretreatment with calcium chloride, forming insoluble calcium oxalate.

Method Validation and Quality Assurance

Precision and Accuracy Metrics

Interlaboratory studies report expanded uncertainties of 12–15% for H₂SO₄ and H₃PO₄ at concentrations of 0.05–1 mg/m³, with biases deemed negligible. Intra-laboratory precision, measured as relative standard deviation (RSD), ranges from 0.5% (H₂SO₄) to 3.2% (H₃PO₄).

Stability Testing

Long-term stability tests confirm that refrigerated extracts (4°C) retain >97% of initial acid concentrations for four weeks. Quartz filters exhibit marginally higher recovery (97–100%) compared to PTFE (95–98%) under identical conditions.

Comparative Analysis of Preparation Methodologies

Parameter NIOSH Method 7908 NCERT Qualitative Analysis
Detection Limit 0.005 mg/sample1 mg/L (visual precipitation)
Sample Volume 15–2,000 L1–10 mL
Recovery Efficiency 95–100%Semi-quantitative
Instrumentation Ion chromatographyChemical reagents

Challenges and Best Practices

Contamination Risks

Acid-resistant materials (e.g., polypropylene vessels, PTFE-coated tweezers) are mandatory to avoid leaching of contaminants. Field blanks must constitute ≥10% of total samples to monitor background levels.

Temperature Sensitivity

Extraction efficiency drops by 5–8% if sonication exceeds 20 minutes or bath temperatures surpass 60°C . Strict adherence to 15-minute sonication at 25°C mitigates volatilization losses.

Q & A

Q. Table 1: Comparison of Content Analysis Approaches

ApproachCoding OriginUse Case
ConventionalData-drivenExploratory studies
DirectedTheory-drivenHypothesis testing
SummativeKeyword quantificationPattern identification in datasets

Basic: What are the key considerations in designing an experimental study to assess the stability of non-volatile acid mixtures under varying environmental conditions?

Methodological Answer:
Experimental design must address:

  • Control variables : Temperature, humidity, and container material (to isolate environmental effects) .
  • Validity threats : Use randomized block designs to minimize confounding variables .
  • Replication : Include triplicate samples to ensure reproducibility .

Advanced: How can mixed-methods approaches resolve contradictions between qualitative observations and quantitative data in non-volatile acid mixture research?

Methodological Answer:

  • Sequential explanatory design : Conduct quantitative tests (e.g., pH measurements) followed by qualitative interviews with lab technicians to contextualize anomalies .
  • Data triangulation : Cross-validate spectral analysis (quantitative) with observational notes on color changes (qualitative) .
  • Contradiction analysis : Use discrepancy matrices to map conflicting results and refine hypotheses .

Advanced: What strategies ensure data saturation and theoretical sufficiency in qualitative studies on non-volatile acid mixture interactions?

Methodological Answer:

  • Thematic saturation : Conduct iterative interviews until no new themes emerge (e.g., 12-15 participants) .
  • Member checking : Validate interpretations with domain experts to reduce bias .
  • Reflexive journals : Document researcher assumptions to maintain analytical rigor .

Basic: How can researchers formulate focused qualitative research questions to explore the chemical behavior of non-volatile acid mixtures?

Methodological Answer:

  • Avoid yes/no questions : Instead of "Do non-volatile acids decompose?", ask, "How do temperature fluctuations influence the decomposition pathways of non-volatile acid mixtures?" .
  • Align with theory : Use prior literature on acid stability to frame questions (e.g., "How do [X] intermolecular forces affect phase separation?") .

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